Tetrabutylammonium difluorotriphenylstannate
Overview
Description
Tetrabutylammonium difluorotriphenylstannate is an organometallic compound with the chemical formula (CH3CH2CH2CH2)4N[(C6H5)3SnF2]. It is known for its use as a nucleophilic fluorinating agent and has applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
Tetrabutylammonium difluorotriphenylstannate is a biochemical reagent . It is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
The compound acts as a nucleophilic fluorinating agent . It interacts with its targets by donating a fluoride ion, which can initiate or propagate a chemical reaction .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used in the reaction with potassium tert-butoxide to give disilylated fluorosilylenoid for subsequent self-condensation to fluorodisilanyl anion . It is also used in cross-coupling reactions with vinyl and aryl triflates . Furthermore, it acts as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates .
Result of Action
The result of the action of this compound is the successful completion of the chemical reactions it is involved in . The specific molecular and cellular effects depend on the nature of these reactions.
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium difluorotriphenylstannate is known to react with K tert-butoxide to give disilylated fluorosilylenoid for subsequent self-condensation to fluorodisilanyl anion . It also acts as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates . It is used as a nucleophilic fluorinating agent
Molecular Mechanism
This compound is known to participate in cross-coupling reactions with vinyl and aryl triflates . It also acts as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium difluorotriphenylstannate can be synthesized through the reaction of triphenyltin chloride with tetrabutylammonium fluoride in an organic solvent. The reaction typically requires an inert atmosphere and is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium difluorotriphenylstannate undergoes several types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophilic fluorinating agent in substitution reactions.
Cross-coupling reactions: It participates in cross-coupling reactions with vinyl and aryl triflates.
Common Reagents and Conditions
Potassium tert-butoxide: Used in reactions to form disilylated fluorosilylenoid, which subsequently self-condenses to form fluorodisilanyl anion.
Vinyl and aryl triflates: Used in cross-coupling reactions.
Major Products
Fluorodisilanyl anion: Formed from the reaction with potassium tert-butoxide.
Various fluorinated organic compounds: Resulting from nucleophilic substitution and cross-coupling reactions.
Scientific Research Applications
Tetrabutylammonium difluorotriphenylstannate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium difluorotriphenylsilicate: Similar in structure but contains silicon instead of tin.
Tetrabutylammonium hexafluorophosphate: Another fluorinating agent but with different reactivity and applications.
Tetrabutylammonium fluoride: A more commonly used fluorinating agent with broader applications.
Uniqueness
Tetrabutylammonium difluorotriphenylstannate is unique due to its specific reactivity and ability to participate in cross-coupling reactions with vinyl and aryl triflates. Its use as a nucleophilic fluorinating agent in specialized synthetic applications sets it apart from other fluorinating agents .
Properties
IUPAC Name |
difluoro(triphenyl)stannanuide;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXVCNGZGLSRS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51F2NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369785 | |
Record name | Tetrabutylammonium difluorotriphenylstannate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139353-88-1 | |
Record name | Tetrabutylammonium difluorotriphenylstannate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Tetrabutylammonium difluorotriphenylstannate a unique reagent in organic synthesis?
A1: this compound exhibits versatility by acting as both a nucleophilic fluorinating agent and a synthetic equivalent to common organometallic reagents like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi). [] This dual functionality arises from the hypercoordination of the tin atom, allowing it to deliver either fluorine or phenyl groups depending on the reaction conditions. []
Q2: How does this compound compare to other fluorinating agents?
A2: Unlike many fluorinating agents, this compound exhibits high solubility in organic solvents and excellent thermal stability. [] This property makes it easier to handle and allows for its use in a wider range of reaction conditions. Furthermore, its anhydrous nature makes it suitable for moisture-sensitive reactions. []
Q3: Can you provide an example of this compound’s application in organic synthesis?
A3: One notable application is its use in the synthesis of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane (TFMTMS). [] This reaction highlights the importance of the catalyst choice, as this compound efficiently provides the desired product, while tetrabutylammonium fluoride leads to the aldol product. [] This example demonstrates its effectiveness in selective fluorine transfer reactions.
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